molecular formula C20H18ClN7O3 B2612830 2-(4-chlorophenoxy)-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide CAS No. 2034248-05-8

2-(4-chlorophenoxy)-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide

Cat. No.: B2612830
CAS No.: 2034248-05-8
M. Wt: 439.86
InChI Key: RSIAUNZATFBDLG-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide is a complex organic compound that features multiple functional groups, including a chlorophenoxy group, a pyridinyl group, an oxadiazolyl group, and a triazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide typically involves multi-step reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic methods include:

    Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate halogenated compound to form the chlorophenoxy intermediate.

    Synthesis of the Pyridinyl Intermediate: The pyridinyl group is introduced through reactions involving pyridine derivatives.

    Formation of the Oxadiazolyl and Triazolyl Intermediates: These groups are typically synthesized through cyclization reactions involving appropriate precursors.

    Coupling Reactions: The final step involves coupling the various intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the oxadiazolyl group.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazolyl derivatives, while substitution reactions can introduce various functional groups into the chlorophenoxy moiety.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide has several scientific research applications:

    Medicinal Chemistry: The compound’s complex structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.

    Agrochemicals: It can be used in the development of pesticides and herbicides due to its potential biological activity.

    Material Science: The compound’s unique functional groups make it useful in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, modulating biological pathways and exerting its effects. For example, the triazolyl group may interact with enzyme active sites, while the pyridinyl group can engage in hydrogen bonding with target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)pyridin-3-ylmethanol: Shares the chlorophenoxy and pyridinyl groups but lacks the oxadiazolyl and triazolyl groups.

    2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ol: Similar structure but with different functional groups.

Uniqueness

2-(4-chlorophenoxy)-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide is unique due to its combination of multiple functional groups, which confer distinct chemical properties and potential applications. The presence of the oxadiazolyl and triazolyl groups, in particular, sets it apart from other similar compounds, providing additional sites for chemical modification and interaction with biological targets.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN7O3/c1-13(30-16-6-4-15(21)5-7-16)19(29)23-9-10-28-12-17(25-27-28)20-24-18(26-31-20)14-3-2-8-22-11-14/h2-8,11-13H,9-10H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIAUNZATFBDLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCN1C=C(N=N1)C2=NC(=NO2)C3=CN=CC=C3)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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